N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with an ethyl group at position 4 and a thioacetamide linkage connecting to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-4-22-14-7-5-6-8-17(14)29(24,25)21-19(22)28-12-18(23)20-13-9-10-15(26-2)16(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWMTZMRBQYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 435.5 g/mol. Its structure features a thiadiazine ring and a methoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1030090-24-4 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of microbial enzymes or disruption of cell membrane integrity. For instance:
- Study Findings : A study demonstrated that the compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different cancer models:
- Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis .
- Case Study 2 : Research involving colon cancer models indicated that the compound inhibited tumor growth and metastasis in vivo, highlighting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its structural properties which allow it to interact with specific biological targets:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a 3,4-dimethoxyphenyl group linked to a thiadiazine derivative via an acetamide functional group. The synthesis typically involves multi-step organic reactions that optimize yield and purity under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and thiols.
Biological Activities
Research indicates that this compound may exhibit notable antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can inhibit the growth of various bacterial strains. The mechanism is believed to involve interaction with specific molecular targets that disrupt cellular functions leading to microbial death.
- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines. In vitro studies demonstrate its potential to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the compound's efficacy:
- Antimicrobial Studies : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against resistant strains .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound exhibits cytotoxic effects at certain concentrations. The IC50 values suggest promising activity compared to existing anticancer agents .
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions between the compound and target proteins involved in microbial resistance and cancer proliferation. These studies provide insights into the molecular basis of its biological activities .
Summary Table of Biological Activities
Comparison with Similar Compounds
Thiazolidinone-Quinazolinone Hybrids (Compound 5)
Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()
- Core Structure: Combines a thiazolidinone (5-membered ring with N and S) and a quinazolinone (fused bicyclic system).
- Key Differences: The target compound uses a benzo[e][1,2,4]thiadiazine-1,1-dioxide core, which is larger and more rigid compared to the quinazolinone-thiazolidinone hybrid. The thioacetamide linkage is similar, but the 3,4-dimethoxyphenyl group in the target compound may offer enhanced π-π stacking compared to the phenyl group in Compound 5.
- Synthesis : Compound 5 is synthesized via hydrazide intermediates and thiocarbonyl-bis-thioglycolic acid, whereas the target compound likely involves sulfonation and alkylation steps due to the 1,1-dioxide and ethyl substituents .
Substituted Thiazinanes (Compounds 35, 36)
Examples :
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
- 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) ()
- Core Structure: Six-membered 1,2-thiazinane-1,1-dioxide with bromophenoxy and methyl substituents.
- Substituents: The ethyl group in the target compound may confer greater steric flexibility than the rigid bromophenoxy groups in Compounds 35/36.
- Synthesis : Compounds 35/36 use NaH and LiHMDS for alkylation, whereas the target compound’s synthesis may require milder conditions due to the sensitive dimethoxyphenyl group .
1,3,4-Thiadiazole Derivatives
Example : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide ()
- Core Structure : Five-membered 1,3,4-thiadiazole with a mercapto group.
- The mercapto group in the thiadiazole derivative increases nucleophilicity, unlike the stabilized thioether in the target compound.
- Biological Implications: Thiadiazoles are known for antimicrobial activity, whereas the target compound’s fused system may target enzymes like kinases or phosphatases .
Benzothiazin Acetamides ()
Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Core Structure : 1,4-Benzothiazin-3-one with an acetamide side chain.
- Key Differences: The dihydrobenzothiazinone core lacks the 1,1-dioxide group, reducing electron-withdrawing effects. The target compound’s ethyl and dimethoxyphenyl substituents may enhance hydrophobic interactions compared to the unsubstituted benzothiazinone.
- Synthesis: Benzothiazinones often require cyclization via NaOMe, whereas the target compound’s synthesis involves sulfonation and selective alkylation .
Tetrazole-Based Analog ()
Example : N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
- Core Structure: Tetrazole (non-classical bioisostere for carboxylates) with a dimethoxyphenethyl group.
- Key Differences :
- Tetrazoles improve metabolic stability but lack the sulfur-based aromaticity of the thiadiazine core.
- The dimethoxyphenyl group is shared, but the tetrazole’s ionizability at physiological pH may alter solubility compared to the target compound.
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Synthesis Highlights | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Benzo[e][1,2,4]thiadiazine-1,1-dioxide | 4-Ethyl, 3,4-dimethoxyphenyl | Sulfonation, alkylation | Kinase inhibition, antimicrobial |
| Thiazolidinone-Quinazolinone | Quinazolinone-thiazolidinone | Phenyl, thioacetamide | Hydrazide intermediates | Anticancer, enzyme inhibition |
| Substituted Thiazinanes | 1,2-Thiazinane-1,1-dioxide | Bromophenoxy, methyl | NaH/LiHMDS alkylation | Anti-inflammatory |
| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | 4-Methoxyphenyl, mercapto | EDC/HOBt coupling | Antimicrobial, antioxidant |
| Benzothiazin Acetamide | 1,4-Benzothiazin-3-one | Unsubstituted, acetamide | NaOMe cyclization | Neuroprotective |
| Tetrazole Analog | Tetrazole | Dimethoxyphenethyl, trimethylpentyl | Tetrazole ring assembly | Antihypertensive, antiviral |
Preparation Methods
Cyclocondensation of o-Nitrobenzenesulfonamide with Ethylamine
A modified procedure from EvitaChem involves:
- Reagents :
- o-Nitrobenzenesulfonamide (1.0 eq)
- Ethylamine hydrochloride (1.2 eq)
- K2CO3 (2.5 eq) in DMF at 80°C for 12 hr
- Mechanism :
- Reduction of nitro to amine via in situ generated nitrous acid
- Cyclization through sulfonamide nitrogen attack on adjacent carbon
- Yield : 68% after recrystallization (EtOAc/hexane)
Thiolation via Thiourea Intermediate
- React intermediate with thiourea (1.5 eq) in HCl/EtOH (1:1) at reflux (4 hr)
- Neutralize with NaOH to precipitate 3-mercapto derivative
- Critical Parameter : pH must remain >10 to prevent disulfide formation
Preparation of 2-Chloro-N-(3,4-Dimethoxyphenyl)Acetamide
Acylation of 3,4-Dimethoxyaniline
- Reaction Setup :
- 3,4-Dimethoxyaniline (1.0 eq) in anhydrous CH2Cl2
- Chloroacetyl chloride (1.1 eq) added dropwise at 0°C
- Triethylamine (1.5 eq) as base
- Workup :
- Wash sequentially with 5% HCl, NaHCO3 (sat.), brine
- Dry over Na2SO4, concentrate in vacuo
- Yield : 89% as white crystals
Coupling via Nucleophilic Aromatic Substitution
Optimization from Sigma-Aldrich Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Polar aprotic enhances SNAr |
| Base | K2CO3 | Maintains thiolate anion |
| Temperature | 60°C | Balances rate vs decomposition |
| Reaction Time | 8 hr | Complete consumption of B |
Stepwise Procedure
- Dissolve Intermediate A (1.0 eq) and B (1.05 eq) in DMF
- Add K2CO3 (2.0 eq), purge with N2
- Heat at 60°C with stirring (8 hr)
- Quench with ice-water, extract with EtOAC (3×)
- Purify via silica chromatography (hexane:EtOAc 3:1 → 1:2)
Spectroscopic Characterization Data
Key NMR Signals (400 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide CH3 | 2.12 | s |
| OCH3 (C3,C4) | 3.73 | s (2×) |
| Thiadiazine CH2CH3 | 1.25 | t (J=7.1 Hz) |
| Aromatic H (thiadiazine) | 7.32–8.15 | m |
Mass Spectrometry
- ESI-MS : m/z 492.1 [M+H]+ (calc. 492.43)
- Fragmentation pattern confirms thioether linkage
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Step | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Thiadiazine formation | 68 | 98.2 | Scalable to 100g |
| Thiolation | 82 | 95.4 | Avoids toxic H2S |
| Acetamide coupling | 76 | 99.1 | Minimal diastereomers |
Industrial-Scale Considerations
- Cost Analysis :
- DMF recovery via distillation reduces solvent cost by 40%
- Ethylamine hydrochloride preferred over gas due to handling
- Safety Protocols :
- Thiourea decomposition requires H2S scrubbers
- Chloroacetyl chloride quench with aqueous NaOH mandatory
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, and how can reaction conditions be refined to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a benzothiadiazine 1,1-dioxide precursor with a thioacetamide derivative under basic conditions (e.g., triethylamine in ethanol) is a common approach . Optimization may involve adjusting stoichiometry, solvent polarity (DMF or acetonitrile), and temperature (room temp. vs. reflux). Characterization should include NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and acetamide (δ 2.1–2.3 ppm) protons.
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfone (SO₂, δ 110–120 ppm) groups.
- IR Spectroscopy : Detect S=O stretching (1250–1150 cm⁻¹) and N-H bending (amide, ~1550 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. How can researchers design preliminary biological assays to screen this compound for bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HCT-116 colon cancer) .
- Antioxidant : DPPH radical scavenging assay .
- Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiadiazine or dimethoxyphenyl moieties) influence biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or altering methoxy positions). Compare activities:
- Example : Ethyl groups on benzothiadiazine enhance lipophilicity, improving membrane permeability in cytotoxicity assays .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding to targets like ACE2 or CK1 kinases .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines, serum concentrations, and incubation times.
- Control Variables : Test solubility (DMSO vs. aqueous buffers) and stability (HPLC monitoring over 24h).
- Reproducibility : Collaborate with independent labs to validate results .
Q. How can researchers elucidate the compound’s mechanism of action, particularly its interaction with kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant CK1 or ACE2 enzymes in fluorescence polarization assays .
- Crystallography : Co-crystallize the compound with CK1δ to identify binding pockets (e.g., ATP-binding site interactions) .
- Transcriptomics : RNA-seq on treated cells to map downstream pathways (e.g., apoptosis markers) .
Q. What computational methods are effective for predicting the compound’s ADMET properties?
- Methodological Answer :
- Software : SwissADME or ADMETLab 2.0 to predict permeability (LogP), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition).
- Molecular Dynamics : Simulate blood-brain barrier penetration using CHARMM or GROMACS .
Methodological Notes for Experimental Design
- Synthesis Challenges : Monitor for byproducts (e.g., sulfoxide formation) via TLC or HPLC .
- Biological Assays : Include cytotoxicity controls (e.g., HEK-293 normal cells) to assess selectivity .
- Data Interpretation : Apply ANOVA for IC₅₀ comparisons and use cheminformatics tools (e.g., Schrodinger Suite) for SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
